S-(4-{[3-(Trifluoromethyl)phenyl]ethynyl}phenyl) ethanethioate
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Overview
Description
S-(4-{[3-(Trifluoromethyl)phenyl]ethynyl}phenyl) ethanethioate: is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a trifluoromethyl group attached to a phenyl ring, which is further connected to an ethynyl group and an ethanethioate moiety. The presence of the trifluoromethyl group imparts significant chemical stability and reactivity, making it a valuable compound for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of S-(4-{[3-(Trifluoromethyl)phenyl]ethynyl}phenyl) ethanethioate typically involves the following steps:
Formation of the Ethynyl Intermediate: The initial step involves the synthesis of the ethynyl intermediate by reacting 3-(trifluoromethyl)phenylacetylene with a suitable base under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: S-(4-{[3-(Trifluoromethyl)phenyl]ethynyl}phenyl) ethanethioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ethanethioate group to thiol or thioether derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol or thioether derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: In chemistry, S-(4-{[3-(Trifluoromethyl)phenyl]ethynyl}phenyl) ethanethioate is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s ability to undergo various chemical transformations makes it valuable for studying biological processes and developing new biochemical assays. It can be used to modify biomolecules, such as proteins and nucleic acids, to investigate their functions and interactions .
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications. Its derivatives may exhibit pharmacological activities, such as anti-inflammatory or anticancer properties, making it a candidate for drug development .
Industry: Industrially, the compound is used in the production of advanced materials, including polymers and coatings. Its incorporation into polymer matrices can enhance the thermal and chemical resistance of the resulting materials .
Mechanism of Action
The mechanism of action of S-(4-{[3-(Trifluoromethyl)phenyl]ethynyl}phenyl) ethanethioate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can influence the compound’s binding affinity to enzymes and receptors, modulating their activity. The ethynyl group may also participate in covalent bonding with target molecules, leading to the formation of stable complexes .
Comparison with Similar Compounds
- S-[[3-(Trifluoromethyl)phenyl]methyl] ethanethioate
- 4-(Trifluoromethyl)phenyl ethanethioate
- 3,5-Bis(trifluoromethyl)phenyl ethanethioate
Comparison: Compared to similar compounds, S-(4-{[3-(Trifluoromethyl)phenyl]ethynyl}phenyl) ethanethioate stands out due to its unique ethynyl group, which imparts additional reactivity and versatility. This structural feature allows for a broader range of chemical transformations and applications, making it a valuable compound for research and industrial purposes .
Properties
CAS No. |
676094-72-7 |
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Molecular Formula |
C17H11F3OS |
Molecular Weight |
320.3 g/mol |
IUPAC Name |
S-[4-[2-[3-(trifluoromethyl)phenyl]ethynyl]phenyl] ethanethioate |
InChI |
InChI=1S/C17H11F3OS/c1-12(21)22-16-9-7-13(8-10-16)5-6-14-3-2-4-15(11-14)17(18,19)20/h2-4,7-11H,1H3 |
InChI Key |
BYUBAAJPBWXSOT-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)SC1=CC=C(C=C1)C#CC2=CC(=CC=C2)C(F)(F)F |
Origin of Product |
United States |
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